molecular formula C15H12BrF3N2O2 B2811365 5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)nicotinamide CAS No. 1798489-59-4

5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)nicotinamide

Cat. No.: B2811365
CAS No.: 1798489-59-4
M. Wt: 389.172
InChI Key: BRGUSBPCFNWJRR-UHFFFAOYSA-N
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Description

5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)nicotinamide is a synthetic small molecule of significant interest in oncology and medicinal chemistry research. Its structure incorporates a nicotinamide scaffold, a bromo-substituent for potential halogen bonding, and a trifluoromethyl group, a moiety prevalent in numerous FDA-approved therapeutics due to its ability to enhance metabolic stability, membrane permeability, and binding affinity at target sites . Preliminary investigations into structurally related N-(phenyl)nicotinamide compounds have demonstrated promising anticancer properties. One such analog, studied in a murine subcutaneous melanoma model, was shown to induce apoptosis via caspase-3 activation and influence the tumor microenvironment, indicating a potential multi-faceted mechanism of action for this chemical class . The presence of the 5-bromo substituent on the pyridine ring may facilitate interactions through halogen bonding, a non-covalent interaction increasingly recognized for its importance in ligand-enzyme binding and rational drug design . This compound is intended for research applications only, including but not limited to: in vitro screening against cancer cell lines, investigation of apoptosis pathways, structure-activity relationship (SAR) studies to optimize lead compounds, and exploration of kinase inhibition potential. Researchers are advised that this product is For Research Use Only and is not intended for human, veterinary, or diagnostic use.

Properties

IUPAC Name

5-bromo-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrF3N2O2/c16-12-5-10(6-20-7-12)14(23)21-8-13(22)9-1-3-11(4-2-9)15(17,18)19/h1-7,13,22H,8H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGUSBPCFNWJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CNC(=O)C2=CC(=CN=C2)Br)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)nicotinamide typically involves multi-step organic reactionsThe final step involves the coupling of the hydroxyethyl group to the aromatic ring under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents like DMF (Dimethylformamide)

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted nicotinamide derivatives

Scientific Research Applications

5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)nicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The bromine atom and hydroxy group also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Nicotinamide Core

Bromine vs. Chlorine or Fluoro Substituents
  • 6-Chloro-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)nicotinamide (72a) :

    • Features a 6-chloro-pyridine core and dual substitution (4-fluorophenyl and pyridin-2-ylmethyl groups).
    • Synthesized via nucleophilic substitution using 2-bromomethyl-pyridine hydrobromide under basic conditions (NaOH/TBAH) .
    • Key difference : Chlorine at position 6 vs. bromine at position 5 in the target compound.
  • N-(4-Fluorophenyl)-6-((5-(trifluoromethyl)furan-2-yl)methylthio)-nicotinamide (19) :

    • Contains a trifluoromethyl-furan methylthio group at position 4.
    • ESI-MS: m/z = 397.1 [M + H]+; HPLC purity = 82.0% .
    • Key difference : Thioether linkage vs. hydroxyethyl group in the target compound.
Trifluoromethylphenyl vs. Other Aromatic Groups
  • 5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide :

    • Molecular formula: C₁₀H₁₀BrF₃N₂OS; molar mass = 343.16 .
    • Key difference : Trifluoromethylsulfanyl group vs. trifluoromethylphenyl in the target compound.
  • N-(4-Fluorophenyl)-6-(3,4-dichlorobenzylthio)-nicotinamide (43) :

    • Features a dichlorobenzylthio group.
    • Synthesized via method B using 1-(bromomethyl)-3,4-dichlorobenzene .
    • Key difference : Dichlorinated aromatic substituent vs. trifluoromethylphenyl.
Common Strategies
  • Nucleophilic Substitution : Used in analogs like 72a (with bromomethyl-pyridine) .
  • Suzuki Coupling : Applied in patent-derived compounds (e.g., palladium-catalyzed reactions with boronic acids) .
  • Thioether Formation : Employed in analogs 19 , 42 , and 43 using thionicotinamide intermediates .
Unique Challenges for the Target Compound
  • The 2-hydroxyethyl group may require protection/deprotection steps (e.g., TBAH/NaOH in ).
  • Trifluoromethylphenyl incorporation likely involves fluoroalkylation or cross-coupling reactions, as seen in .

Physicochemical Properties

Compound Molecular Formula Molar Mass ESI-MS ([M+H]+) HPLC RT (min) Purity (%)
Target Compound* C₁₅H₁₃BrF₃N₂O₂ 405.18 Not reported Not reported Not reported
5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide C₁₀H₁₀BrF₃N₂OS 343.16 Not reported Not reported Not reported
N-(4-Fluorophenyl)-6-((5-(trifluoromethyl)furan-2-yl)methylthio)-nicotinamide C₁₈H₁₃F₄N₂O₂S 397.1 397.1 6.82 82.0
(S)-5-Bromo-N-(3-fluoro-4-(trifluoromethoxy)phenyl)-6-(3-(hydroxymethyl)pyrrolidin-1-yl)nicotinamide C₁₉H₁₆BrF₄N₃O₃ 468.3 468.3 1.00 Not reported

*Calculated based on structural formula.

Research Findings and Implications

Bioactivity and Pharmacological Potential

  • No direct biological data are available for the target compound. However: Analogs like 72a and 19 were synthesized for kinase inhibition studies (implied by nicotinamide scaffold utility) .

Notes and Limitations

Data Gaps : Experimental data (e.g., solubility, IC₅₀) for the target compound are absent in the provided evidence.

Synthetic Complexity : The hydroxyethyl-trifluoromethylphenyl moiety may require multi-step synthesis, as inferred from .

Structural Diversity: Minor substituent changes (e.g., bromine vs. chlorine, thioether vs. hydroxyethyl) significantly alter physicochemical profiles.

Biological Activity

5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)nicotinamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of cholinesterases, which are enzymes involved in neurotransmission. The compound's structure suggests it may possess unique pharmacological properties, particularly in the context of neurodegenerative diseases such as Alzheimer's.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H15BrF3N2O2
  • Molecular Weight : 396.19 g/mol

This compound features a bromine atom, a trifluoromethyl group, and a hydroxyl group, which may contribute to its biological activity by influencing its solubility and interaction with biological targets.

Cholinesterase Inhibition

Research has shown that derivatives of this compound exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A study evaluated various analogues, including this compound, using Ellman's method to measure their inhibitory potency. The results indicated:

  • IC50 Values :
    • AChE: Ranged from 18.2 to 196.6 μmol/L
    • BuChE: Ranged from 9.2 to 196.2 μmol/L

These findings suggest that the compound can modulate cholinergic neurotransmission, making it a candidate for further investigation in the treatment of dementia-related disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that modifications to the phenolic hydroxyl group and the alkyl chain length significantly affect the inhibitory potency against cholinesterases. For instance, N-alkyl derivatives with carbon chain lengths of C2-C6 were identified as particularly promising due to their balanced inhibition profiles .

In Vitro Studies

In vitro studies have demonstrated that the compound and its derivatives show moderate inhibition of cholinesterases compared to established drugs like rivastigmine. The most effective derivatives not only inhibited both AChE and BuChE but also displayed favorable physicochemical properties for central nervous system (CNS) drug development .

Cytotoxicity and Antiproliferative Activity

While primarily studied for cholinesterase inhibition, some derivatives have also been evaluated for cytotoxicity against various cancer cell lines. For example, the antiproliferative effects were assessed using MTT assays, revealing that certain analogues could induce significant cytotoxicity in hormone-dependent cancer cells .

Data Tables

Compound NameAChE IC50 (μmol/L)BuChE IC50 (μmol/L)Remarks
This compound18.2 - 196.69.2 - 196.2Moderate inhibitor
RivastigmineReferenceReferenceStandard comparator

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)nicotinamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via coupling reactions using reagents like TBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DMF as a solvent. For example, 5-bromo-6-(2,2,2-trifluoroethoxy)nicotinic acid (0.25 mol) is reacted with TBTU (0.275 mol) and a chiral amino alcohol (e.g., 2-amino-cyclohexanol hydrochloride) under basic conditions (N,N-diisopropylethylamine). Optimizing stoichiometry (1:1.1 ratio of acid to TBTU) and reaction time (monitored via HPLC) is critical to achieving yields >80% .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : To assess purity (>98%) and monitor byproducts.
  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., bromine at position 5, trifluoromethylphenyl group).
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ expected at m/z 433.02).
  • X-ray Crystallography : Resolve stereochemistry of the hydroxyethyl group, if applicable .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound across different assays?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, solvent effects). Systematic approaches include:

  • Dose-Response Curves : Test across a wide concentration range (nM to μM) to identify non-linear effects.
  • Solvent Controls : Compare DMSO vs. aqueous solubility impacts on activity.
  • Theoretical Modeling : Use molecular docking to assess binding affinity variations (e.g., trifluoromethyl group interactions with hydrophobic pockets). Cross-reference with structural analogs (e.g., 4-bromo-N-(2-methylphenyl)acetamide) to isolate functional group contributions .

Q. How can computational methods predict the metabolic stability of this compound?

  • Methodological Answer :

  • ADMET Prediction Tools : Use SwissADME or Schrödinger’s QikProp to estimate metabolic pathways (e.g., cytochrome P450 oxidation of the hydroxyethyl group).
  • MD Simulations : Model hydrolysis of the nicotinamide moiety under physiological pH (7.4).
  • In Vitro Validation : Incubate with liver microsomes and track degradation via LC-MS. Correlate half-life (t½) with logP values to optimize lipophilicity .

Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer :

  • Kinetic Assays : Measure IC50 values under varied substrate concentrations (e.g., NAD+ for dehydrogenases).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH).
  • Mutagenesis Studies : Engineer enzyme active sites (e.g., replacing residues near the trifluoromethylphenyl binding pocket) to confirm steric or electronic effects. Cross-validate with crystallographic data .

Methodological Considerations

Q. How should researchers design a structure-activity relationship (SAR) study for analogs of this compound?

  • Methodological Answer :

  • Scaffold Modifications : Synthesize derivatives with substitutions at the bromine (e.g., Cl, CF3) or hydroxyethyl group (e.g., methyl, cyclohexyl).
  • Data Tables : Tabulate IC50, logP, and solubility for each analog (example below).
Analog SubstitutionIC50 (nM)logPSolubility (µg/mL)
5-Br1203.215
5-Cl4502.835
Hydroxyethyl → Methyl>10003.58
  • Statistical Analysis : Use multivariate regression to identify critical physicochemical parameters (e.g., polar surface area vs. permeability) .

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